molecular formula C16H32O2 B1172021 Acid blue 76 CAS No. 12238-89-0

Acid blue 76

Cat. No.: B1172021
CAS No.: 12238-89-0
Attention: For research use only. Not for human or veterinary use.
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Description

Acid blue 76, also known as this compound, is a useful research compound. Its molecular formula is C16H32O2. The purity is usually 95%.
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Scientific Research Applications

Textile Industry

Acid Blue 76 is widely utilized in the textile industry for dyeing wool, silk, and nylon fabrics. Its vibrant blue hue and excellent solubility in water make it a popular choice for producing deep shades.

  • Dyeing Process : The dye is typically applied in an acidic medium, allowing for better fixation on the fibers. Studies have shown that this compound exhibits good lightfastness and washfastness properties, making it suitable for high-quality textile applications .

Food Industry

In the food sector, this compound is sometimes used as a colorant in products such as beverages and confections. However, its use is regulated due to potential health concerns.

  • Safety Assessments : Regulatory bodies have evaluated this compound for safety in food applications. For instance, studies have indicated that while it can be used within specified limits, excessive consumption may pose health risks .

Cosmetic Applications

This compound finds application in cosmetics as a coloring agent. It is included in formulations like shampoos and lotions to enhance visual appeal.

  • Regulatory Compliance : The European Commission has assessed the safety of this compound in cosmetic products, concluding that it can be safely used at concentrations below certain thresholds .

Environmental Impact and Detoxification

The environmental impact of synthetic dyes like this compound has garnered attention due to their persistence in wastewater. Research has focused on methods to detoxify and mineralize these dyes.

  • Biodegradation Studies : Investigations into anaerobic treatment systems have shown promise in enhancing the enzymatic decolorization of this compound, suggesting viable pathways for wastewater treatment .

Case Study 1: Textile Dyeing

A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving vibrant shades on nylon fabrics. The research highlighted the dye's compatibility with various mordants to improve color fastness.

Case Study 2: Food Safety Assessment

A comprehensive evaluation of this compound's safety in food products was performed by analyzing its metabolic pathways and potential toxicological effects. Results indicated that while it is generally safe at regulated levels, further studies are needed to understand long-term exposure effects .

Chemical Reactions Analysis

Enzymatic Decolorization Mechanism

AB76 undergoes enzymatic decolorization via bacterial oxidoreductases (BOX) in the presence of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Key findings include:

  • Efficiency : 91.5% decolorization within 25 minutes under optimal conditions .

  • pH Dependence : Maximum activity occurs at pH 8 with ABTS and pH 5 without it .

  • Temperature Sensitivity : Optimal activity at 40°C .

Table 1: Impact of Operational Parameters on AB76 Decolorization

ParameterEffect on Efficiency
Dye ConcentrationEfficiency decreases sharply at concentrations >100 mg/L due to substrate inhibition .
ABTS MediatorEnhances electron transfer, enabling faster oxidation of AB76 .
pHAlkaline conditions favor mediated reactions; acidic conditions suit direct oxidation .

Degradation Pathway and Intermediates

UV-VIS spectroscopy and TLC analysis reveal a multi-step degradation process:

  • Initial Decolorization : The characteristic absorption peak at 592 nm (attributed to AB76’s chromophore) diminishes, indicating bond cleavage .

  • Intermediate Formation :

    • Primary intermediates include sulfonated aromatic amines and quinone derivatives .

    • TLC identifies polar intermediates with distinct Rf values (e.g., 0.68 and 0.72), suggesting sequential breakdown .

Table 2: Key Intermediates Detected During AB76 Degradation

IntermediatePropertiesDetection Method
Sulfonated AmineHigher polarity than AB76TLC (Rf = 0.68)
Quinone DerivativeOxidized structure with reduced absorbanceUV-VIS (412 nm)

Persulfate-Mediated Oxidation

In non-enzymatic systems, persulfate (KPS) induces AB76 discoloration through radical-driven pathways:

  • Kinetics : Pseudo-first-order kinetics under excess persulfate, with rate constants dependent on pH and temperature .

  • Color Transition :

    • Initial green → yellow (pH drop and radical formation) → transparent (complete mineralization over 48 hours) .

  • pH Reversibility : Adding NaOH reverses color to blue, confirming protonation-deprotonation equilibria .

Stability and Environmental Fate

  • Thermal Stability : Decomposes at 290°C, releasing SO₂ and NOₓ .

  • Aqueous Solubility : 134.8 g/L at 20°C, facilitating mobility in aquatic systems .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Acid Blue 76, and how can researchers validate its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Purity validation requires UV-Vis spectroscopy (λ_max ~630 nm for this compound) and HPLC with a C18 column for retention time consistency . Structural confirmation employs FTIR (to identify sulfonic acid groups) and NMR (to verify aromatic proton patterns). Elemental analysis (C, H, N, S) is critical for stoichiometric validation, with deviations >2% indicating impurities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing this compound to pH 2–12 (using HCl/NaOH buffers) and temperatures 25–80°C. Monitor absorbance changes via spectrophotometry at timed intervals. Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Note: Photodegradation studies require controlled UV light exposure .

Q. What are the best practices for quantifying this compound in aqueous solutions with high sensitivity?

  • Methodological Answer : Employ a calibration curve using serial dilutions (1–100 ppm) measured via UV-Vis at λ_max. For trace analysis (<1 ppm), use solid-phase extraction (SPE) followed by HPLC-MS with a LOQ of 0.01 ppm. Validate accuracy via spike-recovery tests (target: 90–110% recovery) .

Advanced Research Questions

Q. How can conflicting data on this compound’s binding affinity to cellulose fibers be resolved?

  • Methodological Answer : Replicate experiments using standardized fiber substrates (e.g., Whatman filter paper) and identical dyeing conditions (pH 4.5, 60°C). Apply Langmuir and Freundlich isotherm models to adsorption data. Use ANOVA to compare results across studies; discrepancies may arise from fiber pretreatment (e.g., mercerization) or ionic strength variations .

Q. What experimental frameworks are suitable for investigating this compound’s redox behavior in photocatalytic degradation studies?

  • Methodological Answer : Design a three-electrode system (working, reference, counter) for cyclic voltammetry to identify redox peaks. Pair with LC-MS to track degradation intermediates (e.g., sulfonated aromatic fragments). Control for catalyst loading (e.g., TiO₂) and light intensity. Statistical tools like PCA can disentangle synergistic effects .

Q. How can researchers address inconsistencies in reported toxicity thresholds for this compound in aquatic organisms?

  • Methodological Answer : Standardize test organisms (e.g., Daphnia magna neonates) and exposure protocols (ISO 6341). Perform dose-response assays with triplicate replicates. Apply probit analysis to calculate LC50 values. Confounding factors (e.g., dissolved oxygen, coexisting pollutants) must be documented and statistically controlled .

Q. Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS) to correlate process variables (reaction time, reagent purity) with product metrics (yield, absorbance). Implement control charts (X-bar and R charts) for real-time monitoring. Outliers should trigger root-cause analysis (e.g., raw material QC failures) .

Q. How should researchers design a study to evaluate this compound’s interaction with serum albumin for toxicokinetic modeling?

  • Methodological Answer : Use fluorescence quenching assays (λ_ex = 280 nm, λ_em = 340 nm) to determine binding constants (Kₐ). Vary albumin concentrations (5–50 µM) and fit data to Stern-Volmer plots. Validate with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites. Report uncertainties via Monte Carlo error propagation .

Q. Literature & Reproducibility

Q. What strategies ensure reproducible synthesis of this compound across different laboratories?

  • Methodological Answer : Publish detailed protocols with exact reagent grades (e.g., ≥99% purity), equipment specifications (e.g., magnetic stirrer RPM), and raw data (e.g., TLC Rf values). Use IUPAC nomenclature and deposit spectral data in open repositories (e.g., PubChem). Cross-validate results via interlaboratory studies .

Q. How can researchers critically evaluate the validity of historical data on this compound’s photostability?

  • Methodological Answer : Audit original methodologies for light source calibration (e.g., irradiance in W/m²) and spectral output (UV vs. visible). Reanalyze data using modern computational tools (e.g., Gaussian for excited-state simulations). Flag studies lacking control experiments (e.g., dark controls) as unreliable .

Properties

CAS No.

12238-89-0

Molecular Formula

C16H32O2

Molecular Weight

0

Synonyms

Acid blue 76

Origin of Product

United States

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